Methyl 4-(4-acetylpiperazin-1-yl)-3-[(naphthalen-2-ylcarbonyl)amino]benzoate
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Overview
Description
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(NAPHTHALENE-2-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a piperazine ring, a naphthalene moiety, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(NAPHTHALENE-2-AMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperazine Derivative: Starting with a piperazine derivative, such as 4-acetylpiperazine, which can be synthesized by acetylation of piperazine.
Amidation Reaction: The naphthalene-2-carboxylic acid is converted to its corresponding amide by reacting with the piperazine derivative.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(NAPHTHALENE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(NAPHTHALENE-2-AMIDO)BENZOATE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various biological targets, while the naphthalene moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-(4-METHYLPIPERAZIN-1-YL)-3-(NAPHTHALENE-2-AMIDO)BENZOATE
- METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(NAPHTHALENE-2-AMIDO)BENZOATE
Uniqueness
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(NAPHTHALENE-2-AMIDO)BENZOATE is unique due to the presence of the acetyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C25H25N3O4 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
methyl 4-(4-acetylpiperazin-1-yl)-3-(naphthalene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C25H25N3O4/c1-17(29)27-11-13-28(14-12-27)23-10-9-21(25(31)32-2)16-22(23)26-24(30)20-8-7-18-5-3-4-6-19(18)15-20/h3-10,15-16H,11-14H2,1-2H3,(H,26,30) |
InChI Key |
XXOSKHUNDZZOAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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